molecular formula C11H8ClF B2932727 1-(Chloromethyl)-4-fluoronaphthalene CAS No. 3094-25-5

1-(Chloromethyl)-4-fluoronaphthalene

Cat. No.: B2932727
CAS No.: 3094-25-5
M. Wt: 194.63
InChI Key: MBCICIRHFWCNAX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoronaphthalene is an aromatic compound characterized by the presence of a chloromethyl group and a fluorine atom attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-fluoronaphthalene typically involves the chloromethylation of 4-fluoronaphthalene. One common method is the reaction of 4-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with high yields. The choice of catalyst and reaction parameters is crucial to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc chloride).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.

Major Products:

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted naphthalene derivatives.

Properties

IUPAC Name

1-(chloromethyl)-4-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCICIRHFWCNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-fluoronaphthalene (5.5 g, 37.6 mmol), paraformaldehyde (2.5 g, 83 mmol), glacial acetic acid (3.5 mL), phosphoric acid (2 mL) and concentrated hydrochloric acid (5 mL) is heated at 85° C. for 15 h. The reaction mixture is poured into water and extracted three times with dichloromethane. The organic extracts are combined and washed with water and brine, dried (sodium sulfate), filtered, and evaporated to yield the title compound, 6.53 g (98%, as a yellow solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
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2.5 g
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reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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